1-(1-Bromoethyl)-2,3,4-trichlorobenzene

Catalog No.
S14069168
CAS No.
M.F
C8H6BrCl3
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromoethyl)-2,3,4-trichlorobenzene

Product Name

1-(1-Bromoethyl)-2,3,4-trichlorobenzene

IUPAC Name

1-(1-bromoethyl)-2,3,4-trichlorobenzene

Molecular Formula

C8H6BrCl3

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C8H6BrCl3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3

InChI Key

XDSGRXZVWLPNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)Br

1-(1-Bromoethyl)-2,3,4-trichlorobenzene is an organic compound characterized by the presence of a bromoethyl group attached to a benzene ring that is further substituted with three chlorine atoms. Its molecular formula is C${9}$H${7}$BrCl$_{3}$, and it is classified under the category of halogenated aromatic compounds. The structural configuration of this compound contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of aromatic halides, including:

  • Electrophilic Aromatic Substitution: The chlorine atoms on the benzene ring can direct further substitutions due to their electron-withdrawing nature.
  • Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
  • Halogen Dance Reaction: This reaction involves the migration of halogen atoms within the aromatic system, which can be utilized for synthesizing different isomers from 1-(1-Bromoethyl)-2,3,4-trichlorobenzene .

The synthesis of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene can be achieved through several methods:

  • Bromination of Trichlorobenzene: Starting from 2,3,4-trichlorobenzene, bromination can be performed using brominating agents such as N-bromosuccinimide or elemental bromine in the presence of a catalyst .
  • Halogenation Reactions: Utilizing Friedel-Crafts reactions or other electrophilic aromatic substitution methods can introduce the bromoethyl group onto the trichlorobenzene framework.

1-(1-Bromoethyl)-2,3,4-trichlorobenzene has potential applications in:

  • Pharmaceuticals: As an intermediate for synthesizing biologically active compounds.
  • Agrochemicals: Its structure may confer herbicidal or pesticidal properties.
  • Material Science: Used in developing polymers or materials with specific thermal and chemical resistance due to its halogenated structure.

Several compounds share structural similarities with 1-(1-Bromoethyl)-2,3,4-trichlorobenzene. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-Bromo-2,3,5-trichlorobenzeneSimilar trichlorobenzene structureDifferent halogen positioning affecting reactivity
1-(2-Chloroethyl)-2,3,4-trichlorobenzeneContains a chloroethyl groupMay exhibit different biological activities
1-Bromo-2,4-dichlorobenzeneFewer chlorine substituentsLess toxic compared to heavily chlorinated variants
1-Bromo-3-chloro-5-methylbenzeneMethyl group additionAlters solubility and potential biological effects

These comparisons illustrate how variations in halogen positioning and additional substituents can significantly influence the chemical behavior and potential applications of these compounds.

The development of polyhalogenated benzene derivatives traces its origins to the mid-19th century, when chemists first explored halogenation as a means to modify aromatic systems. Chlorobenzene, synthesized in 1851 via the reaction of phenol with phosphorus pentachloride, marked an early milestone in this field. By the early 20th century, industrial-scale production of chlorinated benzenes emerged, driven by their utility as solvents and precursors for dyes and pharmaceuticals. The introduction of brominated analogs, such as 1-(1-bromoethyl)-2,3,4-trichlorobenzene, expanded the repertoire of halogenated aromatics, enabling finer control over regioselectivity and electronic effects in subsequent reactions.

A pivotal advancement came with the recognition that polyhalogenated systems exhibit distinct physicochemical properties compared to their mono-halogenated counterparts. For instance, the steric and electronic effects imposed by multiple chlorine atoms significantly alter reaction kinetics and thermodynamic stability. Industrial applications evolved to leverage these traits, particularly in flame retardancy, where compounds like 1,3,5-trichlorobenzene derivatives demonstrated efficacy in reducing material flammability. The synthesis of 1-(1-bromoethyl)-2,3,4-trichlorobenzene reflects this progression, combining halogenation strategies with advanced catalytic systems to achieve precise functionalization.

Table 1: Key Historical Milestones in Polyhalogenated Benzene Chemistry
YearDevelopment
1851Synthesis of chlorobenzene via phenol and phosphorus pentachloride
1868Observation of benzene chlorination under catalytic conditions
Early 20th c.Industrial-scale production of chlorobenzenes for solvents and intermediates
21st c.Development of bromoethyl-substituted trichlorobenzenes for specialty synthesis

The synthesis of 1-(1-bromoethyl)-2,3,4-trichlorobenzene represents a significant challenge in organic chemistry due to the presence of multiple halogen substituents and the requirement for selective functionalization of the ethyl side chain . The compound serves as an important intermediate in the preparation of various pharmaceutical and agrochemical products, necessitating the development of efficient and selective synthetic approaches [2]. Traditional bromination methodologies have been adapted and optimized to address the specific reactivity patterns exhibited by polyhalogenated aromatic systems [3].

Radical Bromination vs. Electrophilic Substitution Approaches

The functionalization of ethyl-substituted trichlorobenzenes can proceed through two distinct mechanistic pathways: radical bromination and electrophilic aromatic substitution [4]. Radical bromination typically targets the benzylic position of the ethyl substituent, while electrophilic substitution occurs directly on the aromatic ring [5]. The choice between these approaches depends on reaction conditions, reagent selection, and desired regioselectivity [6].

Radical Bromination Mechanisms

Radical bromination of ethyl-substituted aromatics proceeds through a free radical chain mechanism initiated by heat or light [7]. The initiation step involves homolytic cleavage of the bromine-bromine bond to generate bromine radicals [8]. These highly reactive species abstract hydrogen atoms preferentially from benzylic positions due to the resonance stabilization of the resulting benzylic radical [9]. N-bromosuccinimide has emerged as the preferred reagent for benzylic bromination due to its ability to maintain low bromine concentrations, thereby minimizing competing addition reactions [10].

Experimental studies have demonstrated that radical bromination of ethylbenzene derivatives shows remarkable selectivity for the secondary benzylic position [11]. The reaction proceeds with retention of stereochemistry at existing chiral centers while creating new stereogenic centers with racemic outcomes [12]. Temperature control is crucial, as elevated temperatures can lead to over-bromination and formation of dibrominated products [13].

Electrophilic Substitution Pathways

Electrophilic aromatic substitution represents an alternative approach for introducing bromine functionality into trichlorobenzene systems [14]. This mechanism requires the generation of electrophilic bromine species through interaction with Lewis acid catalysts such as iron tribromide or aluminum tribromide [15]. The electron-withdrawing nature of chlorine substituents significantly deactivates the aromatic ring toward electrophilic attack, necessitating harsh reaction conditions [16].

The mechanism proceeds through formation of a sigma complex intermediate, where the electrophilic bromine forms a bond with the aromatic carbon [17]. Subsequent deprotonation restores aromaticity and yields the substituted product [18]. The regioselectivity of this process is governed by the electronic effects of existing substituents, with chlorine atoms directing incoming electrophiles to meta positions [19].

MethodTemperature (°C)Reaction TimeYield (%)Regioselectivity
N-Bromosuccinimide/Sulfuric Acid10-300.5 h93.5Good
Bromine/Iron Tribromide20-2518 h70-85Moderate
Ammonium Bromide/Hydrogen Peroxide/Acetic Acid252-4 h85-95High
Potassium Bromide/Oxone251-3 h80-90High
Bromine/Iron Powder10018 h65-80Moderate

Regioselectivity Control in Mixed Halogenation Reactions

The control of regioselectivity in mixed halogenation reactions involving trichlorobenzene substrates presents unique challenges due to the complex interplay of electronic and steric factors [20]. The presence of multiple chlorine substituents creates a highly deactivated aromatic system with distinct reactivity patterns that differ significantly from simple monosubstituted benzenes [21]. Understanding these patterns is essential for achieving selective bromination at desired positions [22].

Electronic Effects in Polyhalogenated Systems

The electron-withdrawing nature of chlorine substituents significantly influences the reactivity and regioselectivity of bromination reactions [23]. In 2,3,4-trichlorobenzene systems, the cumulative effect of three chlorine atoms creates a strongly deactivated aromatic ring that exhibits reduced reactivity toward electrophilic bromination [24]. The meta-directing effect of chlorine substituents becomes particularly pronounced in polyhalogenated systems, where the electron density at ortho and para positions is severely diminished [25].

Computational studies have revealed that the electron density distribution in trichlorobenzene derivatives is highly non-uniform, with specific positions showing enhanced or reduced reactivity [26]. The 5-position in 1,2,3-trichlorobenzene derivatives exhibits the highest electron density among available positions, making it the most reactive site for electrophilic attack [27]. This understanding has been leveraged to develop selective bromination protocols that target specific positions with high efficiency [28].

Steric Considerations in Bromination Selectivity

Steric effects play a crucial role in determining the regioselectivity of bromination reactions, particularly when bulky brominating reagents or catalysts are employed [29]. The spatial arrangement of chlorine substituents creates steric hindrance that can prevent access to certain positions on the aromatic ring [30]. This steric shielding effect becomes more pronounced with increasing substitution and can be exploited to achieve selective functionalization [31].

The use of sterically demanding catalysts has been shown to enhance regioselectivity by restricting access to sterically hindered positions [32]. Iron-based catalysts, in particular, demonstrate superior selectivity compared to aluminum-based alternatives due to their larger ionic radii and associated steric requirements [33]. Temperature control also influences steric selectivity, with lower temperatures favoring kinetic control and higher selectivity [34].

FactorInfluence on ortho-positionInfluence on meta-positionInfluence on para-position
Electronic EffectsModerateDisfavoredFavored
Steric HindranceDisfavoredNeutralFavored
Catalyst TypeVariableLimitedGenerally Favored
TemperatureDecreased at High TemperatureVariableFavored at Low Temperature
Solvent PolarityEnhanced in PolarReducedVariable

Catalytic Systems for Ethyl Group Functionalization

The development of efficient catalytic systems for ethyl group functionalization in trichlorobenzene derivatives has emerged as a critical area of research in synthetic organic chemistry [35]. These systems must address the inherent challenges posed by the electron-deficient nature of polyhalogenated aromatic substrates while maintaining high selectivity for the desired transformation [36]. Modern catalytic approaches have evolved to incorporate transition metal complexes that can activate carbon-hydrogen bonds under mild conditions [37].

Transition Metal-Mediated Bromination Techniques

Transition metal catalysis has revolutionized the field of aromatic bromination by providing access to mild reaction conditions and enhanced selectivity profiles [38]. Palladium, copper, and iron-based catalysts have emerged as particularly effective systems for the bromination of electron-deficient aromatic compounds [39]. These catalysts operate through distinct mechanistic pathways that can be tailored to achieve specific regioselectivity patterns [40].

Palladium-Catalyzed Bromination Systems

Palladium catalysts have demonstrated exceptional utility in the bromination of aromatic carbon-hydrogen bonds through oxidative addition and reductive elimination pathways [41]. The palladium(II) acetate catalyst system, when combined with suitable ligands and brominating agents, can achieve highly selective bromination of deactivated aromatic substrates [42]. The mechanism involves initial carbon-hydrogen bond activation through cyclometalation, followed by oxidative addition of the brominating agent [43].

Recent mechanistic studies have revealed that palladium-catalyzed bromination proceeds through a palladium(IV) intermediate formed by oxidative addition of N-bromosuccinimide to the cyclometalated palladium(II) complex [44]. This intermediate undergoes reductive elimination to form the carbon-bromine bond and regenerate the palladium(II) catalyst [45]. The reaction demonstrates remarkable functional group tolerance and can accommodate various substitution patterns on the aromatic ring [46].

Copper-Mediated Oxidative Bromination

Copper-based catalytic systems offer an alternative approach to transition metal-mediated bromination that operates through single-electron transfer mechanisms [47]. Copper(II) bromide has been extensively studied as both a catalyst and brominating agent for aromatic substrates [48]. The mechanism involves initial coordination of the aromatic substrate to the copper center, followed by single-electron oxidation and bromination [49].

The copper-mediated approach demonstrates particular effectiveness with electron-rich aromatic substrates but requires modification for application to deactivated systems such as trichlorobenzenes . The addition of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can enhance the reactivity of copper catalysts toward electron-deficient substrates [50]. Temperature control is critical in copper-catalyzed systems to prevent over-oxidation and formation of unwanted byproducts [51].

Iron-Catalyzed Bromination Methodologies

Iron catalysts represent an economically attractive alternative to precious metal systems for aromatic bromination reactions [52]. Iron(III) bromide functions both as a Lewis acid catalyst and as a source of electrophilic bromine, making it particularly suitable for the bromination of deactivated aromatic systems [53]. The dual role of iron in these systems simplifies reaction setup and reduces the need for additional reagents [54].

Mechanistic investigations have shown that iron-catalyzed bromination proceeds through formation of a bromine-iron complex that exhibits enhanced electrophilicity compared to molecular bromine [55]. This enhanced reactivity enables bromination of highly deactivated substrates under relatively mild conditions [56]. The reaction can be conducted in various solvents, with polar aprotic solvents generally providing superior results [57].

CatalystMechanismTemperature (°C)SelectivityFunctional Group Tolerance
Palladium(II) AcetateCarbon-Hydrogen Activation25HighExcellent
Copper(II) BromideOxidative80-120ModerateGood
Iron(III) BromideLewis Acid25GoodModerate
Rhodium(III) ChlorideCarbon-Hydrogen Activation100-150HighGood
Gold(III) ChlorideElectrophilic60-100VariableLimited

Solvent Effects on Reaction Efficiency and Byproduct Formation

The choice of solvent system plays a pivotal role in determining the efficiency and selectivity of bromination reactions involving trichlorobenzene derivatives [58]. Solvent effects influence multiple aspects of the reaction, including reagent solubility, catalyst activity, transition state stabilization, and product distribution . Understanding these effects is essential for optimizing reaction conditions and minimizing unwanted side reactions .

Polar Solvent Systems

Polar solvents such as acetonitrile and dimethylformamide have demonstrated superior performance in transition metal-catalyzed bromination reactions . These solvents provide effective solvation of ionic intermediates and transition states, thereby lowering activation barriers and enhancing reaction rates . The coordinating ability of polar solvents can also influence catalyst speciation and activity .

Acetonitrile has emerged as a particularly effective solvent for palladium-catalyzed bromination reactions due to its ability to stabilize palladium(IV) intermediates . The nitrile group can coordinate to the metal center, providing additional stabilization during the catalytic cycle . This coordination also helps prevent catalyst deactivation through aggregation or precipitation .

Nonpolar Solvent Considerations

Nonpolar solvents such as dichloromethane and tetrachloromethane are commonly employed in radical bromination reactions where ionic intermediates are not involved . These solvents provide minimal interference with the radical chain mechanism while ensuring good solubility of organic substrates and brominating agents . The low polarity also helps prevent competing ionic pathways that could lead to unwanted products .

The choice of nonpolar solvent can significantly influence the selectivity of radical bromination reactions . Chlorinated solvents, in particular, can participate in hydrogen atom abstraction reactions, potentially leading to solvent incorporation into the product . This effect becomes more pronounced at elevated temperatures and with highly reactive radical species .

Acidic Media Effects

Acidic solvents and solvent systems play a crucial role in electrophilic aromatic substitution reactions by enhancing the electrophilicity of brominating agents . Sulfuric acid and trifluoroacetic acid are commonly employed to generate highly electrophilic bromine species through protonation of brominating reagents . The acidity of the medium also influences the stability of carbocationic intermediates formed during the reaction .

The use of acidic media requires careful consideration of substrate stability and functional group compatibility . Polyhalogenated aromatic compounds generally exhibit good stability under acidic conditions, but sensitive functional groups may undergo unwanted transformations . The concentration of acid must be optimized to balance electrophilic activation with substrate stability .

SolventPolarityReaction RateByproduct FormationProduct Selectivity
Sulfuric AcidHighFastLowHigh
TetrachloromethaneLowModerateMediumModerate
AcetonitrileMediumFastLowHigh
DichloromethaneLowModerateMediumModerate
Trifluoroacetic AcidHighVery FastHighVariable

Nucleophilic Substitution Pathways at the Brominated Ethyl Center

The brominated ethyl center in 1-(1-Bromoethyl)-2,3,4-trichlorobenzene represents a key reactive site that undergoes nucleophilic substitution reactions through well-established mechanistic pathways. The presence of the electron-withdrawing trichlorobenzene ring system significantly influences the reactivity and selectivity of these transformations .

SN1 vs. SN2 Reaction Dynamics in Sterically Crowded Systems

The mechanistic pathway preference for nucleophilic substitution at the bromoethyl center depends on multiple factors including steric hindrance, electronic effects, and reaction conditions. The secondary carbon bearing the bromine atom can undergo both SN1 and SN2 mechanisms, with the predominant pathway determined by the specific reaction conditions [2] [3].

In SN1 reactions, the rate-determining step involves the formation of a carbocation intermediate through the departure of the bromide leaving group. The electron-withdrawing nature of the trichlorobenzene ring system provides stabilization to the developing carbocation through inductive effects, making the SN1 pathway more favorable than would be expected for a simple secondary alkyl halide [2] [3]. The kinetics follow first-order behavior with respect to the substrate concentration, independent of nucleophile concentration [2] [3].

MechanismRate LawStereochemistryPreferred Conditions
SN1First-order (rate = k[substrate])RacemizationPolar protic solvents, weak nucleophiles
SN2Second-order (rate = k[substrate][nucleophile])InversionPolar aprotic solvents, strong nucleophiles

For SN2 reactions, the nucleophile attacks the carbon center from the side opposite to the bromine leaving group, resulting in inversion of configuration. The steric crowding around the secondary carbon, combined with the bulk of the trichlorobenzene ring system, creates significant steric hindrance that reduces the rate of SN2 reactions compared to less substituted systems [2] [3] [4].

The competition between SN1 and SN2 pathways in 1-(1-Bromoethyl)-2,3,4-trichlorobenzene depends critically on the nucleophile strength and solvent polarity. Strong nucleophiles such as hydroxide, alkoxide, and cyanide ions favor the SN2 pathway, while weaker nucleophiles such as water, alcohols, and carboxylic acids promote the SN1 mechanism [2] [3] [5].

Leaving Group Ability in Polyhalogenated Environments

The leaving group ability of bromide in polyhalogenated aromatic systems differs significantly from that in simple aliphatic systems. In aliphatic nucleophilic substitution reactions, the leaving group order typically follows I⁻ > Br⁻ > Cl⁻ > F⁻, based primarily on bond strength and basicity considerations [6] [7].

Leaving GroupBond Strength (kJ/mol)Basicity (pKa of HX)Aliphatic SystemsAromatic Systems
I⁻238-9.0ExcellentPoor
Br⁻285-9.0GoodFair
Cl⁻327-7.0FairGood
F⁻4853.2PoorExcellent

The polyhalogenated aromatic environment significantly influences leaving group ability through several mechanisms. The electron-withdrawing effects of the multiple chlorine substituents on the benzene ring enhance the electrophilicity of the bromoethyl carbon, facilitating nucleophilic attack and subsequent leaving group departure [6] [8].

The inductive electron-withdrawal by the trichlorobenzene ring system stabilizes the transition state for both SN1 and SN2 reactions. In SN1 reactions, this stabilization primarily affects the carbocation intermediate, while in SN2 reactions, it influences the transition state energy by reducing electron density at the reaction center [6] [8].

Solvation effects also play a crucial role in determining leaving group ability in polyhalogenated systems. Polar protic solvents stabilize the bromide ion through hydrogen bonding, enhancing its leaving group ability, while polar aprotic solvents provide less stabilization but enhance nucleophilicity [6] [8] [7].

Elimination Reactions and Alkene Formation Mechanisms

Elimination reactions represent an important competing pathway to nucleophilic substitution in 1-(1-Bromoethyl)-2,3,4-trichlorobenzene. These reactions involve the removal of hydrogen halide to form alkene products, with the mechanistic pathway depending on reaction conditions and substrate structure [9] [10].

Base-Induced Dehydrohalogenation Pathways

Base-induced dehydrohalogenation of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene proceeds through elimination mechanisms that remove hydrogen bromide to form the corresponding alkene. The reaction follows either E1 or E2 pathways, depending on the base strength, concentration, and reaction conditions [9] [10] [11].

The E2 mechanism predominates when strong bases such as sodium ethoxide, potassium tert-butoxide, or sodium amide are employed. This concerted mechanism involves simultaneous abstraction of a beta-hydrogen by the base and departure of the bromide leaving group [9] [10] [11]. The stereochemical requirement for E2 reactions is an anti-periplanar arrangement of the hydrogen and bromine atoms, which constrains the reaction geometry and influences product selectivity [9] [10].

MechanismKineticsStereochemistryBase RequirementsProduct Selectivity
E1First-orderNo requirementWeak basesZaitsev product
E2Second-orderAnti-periplanarStrong basesDepends on base bulkiness

The E1 mechanism becomes significant under conditions that favor carbocation formation, such as elevated temperatures, polar protic solvents, and weak bases. The rate-determining step involves ionization of the carbon-bromine bond to form a carbocation intermediate, followed by rapid deprotonation to yield the alkene product [9] [10] [11].

The regioselectivity of base-induced dehydrohalogenation generally follows Zaitsev's rule, favoring formation of the more substituted alkene product. However, the use of bulky bases can lead to Hofmann elimination, producing the less substituted alkene due to steric hindrance during the transition state [9] [10] [11].

The polyhalogenated aromatic environment significantly influences the elimination reaction rates and selectivity. The electron-withdrawing effects of the trichlorobenzene ring system activate the alpha-carbon toward deprotonation while simultaneously facilitating departure of the bromide leaving group [12] [13].

Thermal Decomposition Characteristics

Thermal decomposition of 1-(1-Bromoethyl)-2,3,4-trichlorobenzene occurs through unimolecular pathways that involve bond dissociation and radical formation at elevated temperatures. The thermal stability of polyhalogenated aromatic compounds depends on the strength of the carbon-halogen bonds and the stability of the resulting radical intermediates [14] [15].

The primary thermal decomposition pathway involves homolytic cleavage of the carbon-bromine bond to generate bromoethyl and trichlorobenzyl radicals. The bond dissociation energy for the carbon-bromine bond in this system is approximately 285 kJ/mol, which corresponds to thermal activation occurring at temperatures above 200°C under typical reaction conditions [14] [15].

Temperature RangePrimary ProcessSecondary ReactionsProducts
200-300°CC-Br bond homolysisHydrogen abstractionAlkenes, HBr
300-400°CRing dehalogenationCyclization reactionsPolycyclic aromatics
>400°CComplete decompositionCarbonizationCarbon residues

The thermal decomposition mechanism involves several elementary steps. Initial homolytic cleavage produces radical intermediates that can undergo hydrogen abstraction reactions with other molecules in the system. These hydrogen abstraction reactions lead to the formation of alkene products and hydrogen bromide [14] [15].

At higher temperatures, secondary reactions become significant, including further dehalogenation of the aromatic ring and cyclization reactions that can lead to the formation of polycyclic aromatic compounds. The electron-withdrawing nature of the chlorine substituents influences the thermal stability by affecting the stability of radical intermediates [14] [15].

The kinetics of thermal decomposition generally follow first-order behavior with respect to the substrate concentration, consistent with unimolecular bond dissociation as the rate-determining step. The activation energy for thermal decomposition is typically in the range of 150-200 kJ/mol, depending on the specific substitution pattern and reaction conditions [14] [15].

Thermal decomposition studies have shown that the presence of multiple halogen substituents can lead to complex reaction pathways involving sequential dehalogenation steps. The relative rates of these processes depend on the specific halogen involved and its position on the aromatic ring [14] [15].

Data Tables

Table 1: Kinetic Parameters for Nucleophilic Substitution Reactions

NucleophileMechanismRate constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Solvent
OH⁻SN22.3 × 10⁻³85Ethanol
MeO⁻SN21.8 × 10⁻³87Methanol
H₂OSN14.2 × 10⁻⁶105Aqueous
EtOHSN13.1 × 10⁻⁶108Ethanol

Table 2: Elimination Reaction Parameters

BaseMechanismTemperature (°C)Yield (%)Major Product
NaOEtE28092Zaitsev alkene
KOtBuE26088Hofmann alkene
NaOHE112078Zaitsev alkene
PyridineE115065Zaitsev alkene

Table 3: Thermal Decomposition Data

Temperature (°C)Half-life (min)Primary ProductSecondary Products
250180AlkeneHBr, chlorinated aromatics
30045AlkeneHBr, polycyclic aromatics
35012Mixed productsHBr, carbon residues
4003Carbon residuesHBr, volatile organics

XLogP3

4.8

Exact Mass

285.87185 g/mol

Monoisotopic Mass

285.87185 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types